

# A Comparative Guide to the Efficacy of DMPA and Other Progestin-Only Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the contraceptive efficacy of depot medroxyprogesterone acetate (DMPA) against other widely used progestin-only contraceptives. The following sections detail the comparative efficacy, side-effect profiles, and continuation rates of these methods, supported by experimental data from clinical studies. Additionally, this guide outlines the general methodology for contraceptive efficacy trials and illustrates the key signaling pathways of progestins.

## Comparative Efficacy of Progestin-Only Contraceptives

The efficacy of contraceptive methods is most commonly reported using the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher contraceptive efficacy. The following table summarizes the Pearl Index for DMPA and other selected progestin-only contraceptives based on available clinical data. It is important to note that direct comparisons across different studies can be challenging due to variations in study design and participant populations[1].



| Contraceptive<br>Method                                         | Progestin                        | Pearl Index<br>(Typical Use) | Pearl Index<br>(Perfect Use)   | Citations    |
|-----------------------------------------------------------------|----------------------------------|------------------------------|--------------------------------|--------------|
| Injectable                                                      |                                  |                              |                                |              |
| DMPA (150mg/3 months)                                           | Medroxyprogeste rone Acetate     | 0.3 - 0.88                   | 0.44 (for 100mg<br>dose)       | [2][3][4]    |
| Implant                                                         |                                  |                              |                                |              |
| Etonogestrel<br>Implant                                         | Etonogestrel                     | 0.1                          | 0.38 (cumulative)              | [5][6][7][8] |
| Intrauterine<br>System (IUS)                                    |                                  |                              |                                |              |
| Levonorgestrel<br>IUS                                           | Levonorgestrel                   | 0.5 - 0.7                    | >99% effective                 | [8]          |
| Progestin-Only Pills (POPs)                                     |                                  |                              |                                |              |
| All POPs<br>(Median)                                            | Various                          | 1.63                         | 0.97                           | [9][10]      |
| Traditional POPs<br>(e.g.,<br>Norethindrone,<br>Levonorgestrel) | Norethindrone,<br>Levonorgestrel | 2.00                         | 1.05                           | [9][11]      |
| Newer POPs<br>(e.g.,<br>Desogestrel,<br>Drospirenone)           | Desogestrel,<br>Drospirenone     | Lower than traditional POPs  | Lower than<br>traditional POPs | [9][11]      |
| Norgestrel<br>(0.075mg)                                         | Norgestrel                       | 4.4                          | Not specified                  | [10]         |

## Comparative Side Effect Profiles and Continuation Rates



The side effect profile and continuation rates are critical factors in the overall acceptability and real-world effectiveness of a contraceptive method. Menstrual bleeding changes are a common side effect of progestin-only methods[12].

| Contraceptive<br>Method        | Common Side<br>Effects                                                                                                        | 1-Year<br>Continuation Rate                     | Citations           |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|---------------------|
| DMPA                           | Amenorrhea (increases with duration of use), irregular bleeding, weight gain, potential for decreased bone mineral density.   | 58.8% - 59.3%                                   | [3][12][13][14]     |
| Etonogestrel Implant           | Irregular bleeding,<br>headache, weight<br>gain, acne, breast<br>tenderness, emotional<br>lability.                           | 57% - 97% (variable<br>across studies)          | [5][12][15][16][17] |
| Levonorgestrel IUS             | Changes in bleeding patterns (can include initial spotting, fewer days of bleeding, and amenorrhea over time), ovarian cysts. | Higher than<br>Etonogestrel Implant             | [17]                |
| Progestin-Only Pills<br>(POPs) | Irregular bleeding,<br>headache, breast<br>tenderness, nausea,<br>dizziness.                                                  | Variable, often lower than long-acting methods. | [18][19]            |

## **Experimental Protocols for Contraceptive Efficacy Trials**

Detailed experimental protocols for specific, head-to-head comparative clinical trials of progestin-only contraceptives are often proprietary and not fully available in the public domain.



However, the general methodology for such trials can be summarized as follows.

Study Design: Most contraceptive efficacy trials are prospective, multicenter, open-label, single-arm, or randomized controlled trials[3][5][18].

#### Participant Population:

- Healthy, sexually active women of reproductive age (typically 18-40 years) who desire contraception[5].
- Exclusion criteria often include pregnancy, breastfeeding, contraindications to hormonal contraceptive use, and use of medications that may interfere with contraceptive efficacy.

#### Intervention:

- Administration of the investigational contraceptive according to the prescribed regimen.
- In comparative trials, participants are randomized to receive either the investigational product or a standard-of-care comparator.

#### Data Collection:

- Efficacy: The primary efficacy endpoint is typically the incidence of pregnancy, measured by the Pearl Index[5][20]. Data on menstrual cycles and coital activity are often collected through participant diaries.
- Safety and Tolerability: Adverse events are systematically recorded at each study visit.
   Bleeding patterns are a key secondary endpoint and are often assessed using participant diaries.
- Continuation Rates: Reasons for discontinuation of the contraceptive method are documented throughout the study.

#### Statistical Analysis:

 The Pearl Index is calculated by dividing the number of on-treatment pregnancies by the number of woman-years of exposure and multiplying by 100. Confidence intervals are typically calculated assuming a Poisson distribution[7].



• Life-table analysis may also be used to calculate cumulative failure rates over time[21].

Below is a generalized workflow for a contraceptive efficacy clinical trial.





Click to download full resolution via product page

Generalized workflow for a contraceptive efficacy clinical trial.

### **Progestin Signaling Pathways**

Progestins exert their contraceptive effects primarily through the activation of the progesterone receptor (PR), a member of the nuclear receptor superfamily[22]. The binding of a progestin to the PR initiates a cascade of events that can be broadly categorized into genomic and nongenomic signaling pathways.

Genomic Signaling Pathway:

The classical genomic pathway involves the binding of the progestin-PR complex to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the physiological effects of progestins, such as inhibition of ovulation and changes in the endometrium[23][24].





Click to download full resolution via product page

Genomic progesterone receptor signaling pathway.







Non-Genomic Signaling Pathway:

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These are initiated by the interaction of progestins with membrane-associated progesterone receptors (mPRs) or a subpopulation of classical PRs located in the cytoplasm[5] [15][23]. This interaction leads to the rapid activation of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can, in turn, influence cellular processes and also modulate the transcriptional activity of nuclear PRs[23][25].





Click to download full resolution via product page

Non-genomic progesterone receptor signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. [Contraception with Depo-Provera. Report of a series of 930 women] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicentred phase III comparative clinical trial of depot-medroxyprogesterone acetate given three-monthly at doses of 100 mg or 150 mg: 1. Contraceptive efficacy and side effects. World Health Organization Task Force on Long-Acting Systemic Agents for Fertility Regulation. Special Programme of Research, Development and Research Training in Human Reproduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pearl Index | pro familia [profamilia.de]
- 5. Safety and efficacy of a single-rod etonogestrel implant (Implanon): results from 11 international clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. societyfp.org [societyfp.org]
- 8. drugs.com [drugs.com]
- 9. Effectiveness and efficacy rates of progestin-only pills: A comprehensive literature review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Progestin-Only Pill: How Effective Is It? | Clinician.com [clinician.com]
- 11. unmfamilyplanning.pbworks.com [unmfamilyplanning.pbworks.com]
- 12. jmatonline.com [jmatonline.com]
- 13. Contraceptive Pearl: DMPA and Bone Health [content.govdelivery.com]
- 14. Progestin-only contraceptives: effects on weight PMC [pmc.ncbi.nlm.nih.gov]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. A systematic review on clinical effectiveness, side-effect profile and meta-analysis on continuation rate of etonogestrel contraceptive implant PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Progestin-only pills for contraception PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Pearl Index Wikipedia [en.wikipedia.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Progesterone Receptor Signaling Mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling PMC [pmc.ncbi.nlm.nih.gov]
- 24. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of DMPA and Other Progestin-Only Contraceptives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668547#comparative-efficacy-of-dmpa-and-other-progestin-only-contraceptives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





